(+)-Biotin 4-nitrophenyl ester

Übersicht

Beschreibung

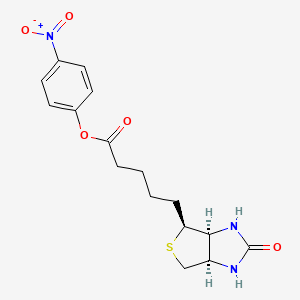

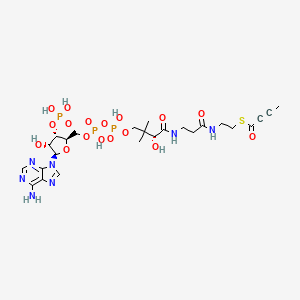

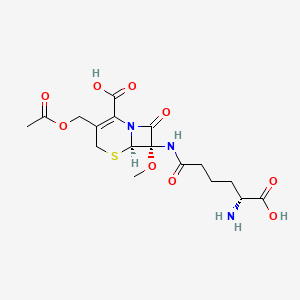

“(+)-Biotin 4-nitrophenyl ester” is a biochemical compound used in proteomics research . It undergoes hydrolysis in the presence of Na [17 O]H to form [17 O 2] biotin, which can be used in solid-state 17 O NMR spectroscopic experiments to analyze large protein-ligand complexes .

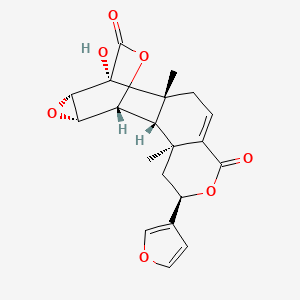

Molecular Structure Analysis

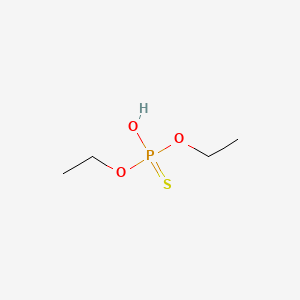

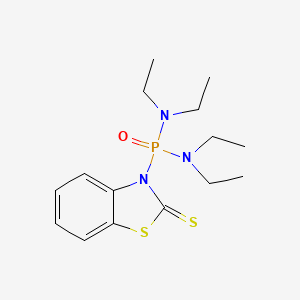

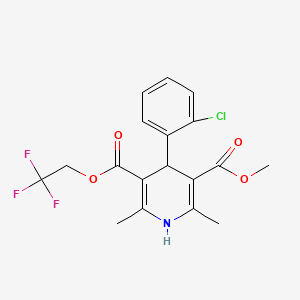

The empirical formula of “(+)-Biotin 4-nitrophenyl ester” is C16H19N3O5S . Its molecular weight is 365.40 . The SMILES string representation of the molecule is [O-] [N+] (=O)c1ccc (OC (=O)CCCC [C@@H]2SCC3NC (=O)NC23)cc1 .Physical And Chemical Properties Analysis

“(+)-Biotin 4-nitrophenyl ester” is a solid at 20°C . It has a melting point of 163-165°C . The compound is soluble in methanol, forming a clear, colorless to greenish-yellow solution .Wissenschaftliche Forschungsanwendungen

Radiofluorination in Molecular Imaging

(+)-Biotin 4-nitrophenyl ester: is utilized in the preparation of 18F-labelled acylation synthons for indirect radiofluorination of biomolecules . This process is crucial for molecular imaging techniques like Positron Emission Tomography (PET) , which are instrumental in personalized healthcare. The compound’s stability and favorable acylation kinetics make it superior for such applications, especially in comparison to other activated esters.

Biochemistry Research

In biochemistry, d-Biotin p-nitrophenyl ester is used for the solid-phase biotinylation of peptides . It has shown superior solubility and reactivity, making it an excellent choice for synthesizing biotinylated peptides, which are valuable tools for immunoassays, affinity purification, and receptor localization studies.

Pharmaceutical Industry

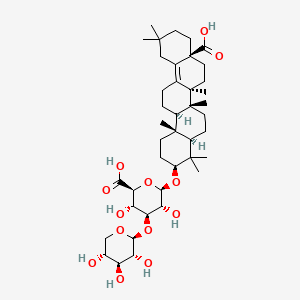

The compound is instrumental in the microbial production of biotin , which serves as a coenzyme in carboxylation reactions. It is also used in the synthesis of biotinylated quinazoline derivatives that exhibit inhibitory activities against tyrosine kinases, important targets in cancer therapy .

Agricultural Applications

In agriculture, d-Biotin p-nitrophenyl ester is evaluated for its role in the solid-phase synthesis of biotinylated peptides . These peptides have applications in developing bioactive compounds that can be used for plant protection and growth enhancement.

Chemical Industry

The chemical industry leverages d-Biotin p-nitrophenyl ester in the synthesis of various biotin derivatives. These derivatives are used in creating bio-based products , offering a sustainable alternative to traditional chemical synthesis methods .

Medical Diagnostics

d-Biotin p-nitrophenyl ester: is used in the development of biotin-functionalized nanoparticles for cancer detection . The high affinity of biotin-avidin interactions is exploited in biochemical sensors, which are part of medical diagnostics for detecting specific cancers and other diseases.

Environmental Science

While specific applications of d-Biotin p-nitrophenyl ester in environmental science are not directly mentioned in the search results, biotin and its derivatives play a role in microbial processes that can impact environmental biotechnology and sustainability efforts .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of (+)-Biotin 4-nitrophenyl ester, also known as d-Biotin p-nitrophenyl ester, are biomolecules . This compound is used in the acylation of biomolecules, a standard method for indirect radiolabelling .

Mode of Action

The compound interacts with its targets through acylation . The 4-nitrophenyl (PNP) activated esters, such as (+)-Biotin 4-nitrophenyl ester, are used to rapidly prepare 18 F-labelled acylation synthons in one step . This process involves the radiofluorination of an appropriate stable ester, hydrolysis of the ester, activation of the resulting acid to form an acylating agent, and final HPLC purification of the synthon .

Biochemical Pathways

The compound affects the biochemical pathways involved in the radiofluorination of biomolecules . The use of (+)-Biotin 4-nitrophenyl ester allows for the indirect radiolabelling of sensitive biomolecules that cannot tolerate the harsh radiofluorination conditions .

Pharmacokinetics

The pharmacokinetics of (+)-Biotin 4-nitrophenyl ester are largely determined by its use in the preparation of 18F-labelled peptides . The preparation of these peptides remains challenging and time-consuming, often requiring multistep and laborious processes .

Result of Action

The result of the action of (+)-Biotin 4-nitrophenyl ester is the production of radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level . These radiopharmaceuticals are typically labelled with short-lived radionuclides including fluorine-18 (18F), carbon-11 (11C), and gallium-68 (68Ga) .

Action Environment

The action, efficacy, and stability of (+)-Biotin 4-nitrophenyl ester can be influenced by various environmental factors. For instance, the stability of the PNP esters renders them more effective at acylation in comparison to their TFP-counterparts . Furthermore, the compound’s action can be influenced by the conditions under which radiofluorination occurs .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDNXDTXQPYKCA-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187424 | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Biotin 4-nitrophenyl ester | |

CAS RN |

33755-53-2 | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Biotin 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-5-(4-{4-[5-hydroxy-6-(2-methoxy-5-sulfophenylazo)-7-sulfonaphthalen-2-ylamino]-6-phenylamino-1,3,5-triazin-2-ylamino}-5-methoxy-2-methylphenylazo)naphthalene-2,7-disulfonic acid](/img/structure/B1196644.png)

![3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one](/img/structure/B1196657.png)